molecular formula C23H25ClN4OS B5081603 2-chloro-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

2-chloro-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B5081603
M. Wt: 441.0 g/mol
InChI Key: SBANDZQTIFVEEC-UHFFFAOYSA-N
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Description

The compound is a benzamide, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups present. These include a benzene ring, an amide group, a piperidine ring, and a pyrazole ring. Each of these groups would contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling “2-chloro-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study and development of new benzamide derivatives is a vibrant field in medicinal chemistry, with potential applications in areas such as oncology, neurology, and infectious disease . This compound, with its complex structure and multiple functional groups, could be an interesting candidate for further study.

Properties

IUPAC Name

2-chloro-N-[2-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-30-19-8-6-17(7-9-19)16-27-14-11-18(12-15-27)28-22(10-13-25-28)26-23(29)20-4-2-3-5-21(20)24/h2-10,13,18H,11-12,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANDZQTIFVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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